![molecular formula C18H18Cl2N2O3 B2582892 [2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 924071-09-0](/img/structure/B2582892.png)
[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
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Description
“[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate” is a complex organic compound. It is derived from 2,6-dichloropyridine, which is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . This compound serves as a precursor to various pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous, given its complex structure. The 2,6-dichloropyridine core is known to undergo various reactions, including nucleophilic substitutions . The “[2-(2-Butan-2-ylanilino)-2-oxoethyl]” group could also participate in reactions, depending on the conditions and reagents present.Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For instance, 2,6-dichloropyridine is classified as acutely toxic if swallowed, and it can cause skin and eye irritation . The “[2-(2-Butan-2-ylanilino)-2-oxoethyl]” group could potentially modify these hazards.
properties
IUPAC Name |
[2-(2-butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-3-11(2)13-6-4-5-7-14(13)21-17(23)10-25-18(24)12-8-15(19)22-16(20)9-12/h4-9,11H,3,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPYNFUFFHAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Butan-2-yl)phenyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate |
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